molecular formula C9H6ClFN2O2 B15315715 Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15315715
M. Wt: 228.61 g/mol
InChI Key: PDIZAUJURLLSDE-UHFFFAOYSA-N
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Description

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine at position 7, fluorine at position 8, and a methyl ester group at position 2. This scaffold is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of halogens and the versatility of the ester group for further derivatization.

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-4-6-7(11)5(10)2-3-13(6)8/h2-4H,1H3

InChI Key

PDIZAUJURLLSDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . The reaction is usually carried out under mild conditions and provides moderate to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in the biological system. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[1,5-a]pyridine core distinguishes this compound from related structures:

  • Triazolo[4,3-a]pyrimidines (e.g., Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate): These feature a triazole ring fused to pyrimidine, offering distinct electronic properties and hydrogen-bonding capabilities due to additional nitrogen atoms .
  • Imidazo[1,2-a]pyridines (e.g., compounds in ): These isomers differ in ring fusion positions (1,2-a vs. 1,5-a), altering substituent spatial arrangements and reactivity .

Substituent Analysis

Halogen Substituents
  • Chlorine vs. Fluorine : The 7-Cl and 8-F substituents in the main compound contrast with chlorine-only analogs (e.g., 8-chloroimidazo[1,2-a]pyridines in ). Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and binding affinity in biological systems.
  • Positional Effects : Substituents at positions 7 and 8 in imidazo[1,5-a]pyridine may influence regioselectivity in reactions like arylation (see ), compared to ortho-arylation in pyrazolo[1,5-a]pyridines .
Ester Groups
  • Methyl vs. Ethyl Esters : The methyl ester at position 3 in the main compound contrasts with ethyl esters in . Methyl esters typically confer higher metabolic lability but reduced solubility compared to ethyl derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Physical Properties Biological Activity (Inferred)
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine 7-Cl, 8-F, 3-COOCH3 N/A (Data not in evidence) Likely enzyme/receptor modulation
Ethyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 7-CH3, 6-COOCH2CH3, 3-(2-OH-Ph) mp 206°C, IR: 1666 cm⁻¹ (C=O) Unspecified (structural analog)
8-Chloro-2-methylimidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine 8-Cl, 2-CH3, 6-aryl N/A Pharmacological (e.g., kinase inhibition)

Research Findings and Implications

  • Structural Diversity : The imidazo[1,5-a]pyridine core offers unique electronic profiles compared to triazolo or pyrazolo analogs, influencing interactions in catalysis or drug-target binding .
  • Halogen Effects : Fluorine’s presence may improve pharmacokinetics relative to chlorine-only analogs, though direct comparative data are lacking in the evidence .
  • Synthetic Utility : The methyl ester group provides a handle for derivatization, similar to ethyl esters in , enabling tailored modifications for activity optimization .

Biological Activity

Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.

  • Molecular Formula : C₉H₆ClFN₂O₂
  • Molecular Weight : 228.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1427451-56-6

This compound exhibits its biological effects through interactions with specific molecular targets. The compound may inhibit various enzymes and receptors involved in critical biological pathways. Notably, it has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is significant for developing treatments for human African trypanosomiasis (HAT) .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an antituberculosis agent .
  • Anticancer Properties : Compounds within the imidazo[1,5-a]pyridine family have been investigated for their ability to inhibit cancer cell proliferation. The structural characteristics of this compound allow it to interact with specific cancer-related molecular targets .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : In a high-throughput screening assay against T. brucei, the compound exhibited significant inhibition rates at low concentrations (EC50 values in the nanomolar range), indicating its potency as a therapeutic agent .
  • Structural Optimization : Structure-guided design approaches have led to the development of analogs with improved efficacy against T. brucei, demonstrating that modifications to the imidazo[1,5-a]pyridine scaffold can enhance biological activity .
  • Mechanistic Insights : Studies have elucidated the interaction of this compound with target enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multidrug-resistant Mycobacterium species
AnticancerInhibits cancer cell proliferation; specific target interactions
TrypanocidalPotent inhibitor of T. brucei methionyl-tRNA synthetase

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